molecular formula C14H17FN2O3 B13687613 tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate

tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate

Cat. No.: B13687613
M. Wt: 280.29 g/mol
InChI Key: JLAKBLGORYPIAE-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate typically involves multistep organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.

    Materials Science: The spirocyclic structure and fluorine atom make this compound a candidate for the development of advanced materials with specific properties.

    Biological Studies: Researchers can use this compound to study its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism by which tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions, while the fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate include other spirocyclic and fluorinated heterocycles. For example:

These compounds share structural similarities but differ in specific functional groups and substituents, which can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C14H17FN2O3

Molecular Weight

280.29 g/mol

IUPAC Name

tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C14H17FN2O3/c1-13(2,3)20-12(18)17-7-14(8-17)6-9-4-5-10(15)16-11(9)19-14/h4-5H,6-8H2,1-3H3

InChI Key

JLAKBLGORYPIAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC3=C(O2)N=C(C=C3)F

Origin of Product

United States

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